5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14987291
Molecular Formula: C20H24N4O3S2
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O3S2 |
|---|---|
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H24N4O3S2/c1-12(2)27-9-5-8-21-17-14(10-15-19(26)23(4)20(28)29-15)18(25)24-11-13(3)6-7-16(24)22-17/h6-7,10-12,21H,5,8-9H2,1-4H3/b15-10- |
| Standard InChI Key | OJROXMDJZXPCBS-GDNBJRDFSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCCOC(C)C)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCCOC(C)C)C=C1 |
Introduction
The compound 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidine core structure, which is a common motif in heterocyclic compounds known for their biological activity. This compound is classified as a thiazole derivative, indicating the presence of both nitrogen and sulfur atoms, elements often associated with significant pharmacological properties.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common methods include condensation reactions, nucleophilic substitutions, and cyclization reactions.
Biological Activity and Potential Applications
Compounds with similar structural features to 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one have been investigated for various biological activities, including antitumor, antimicrobial, and cardiovascular effects. The presence of the pyrido-pyrimidine and thiazole functionalities may confer distinct pharmacological properties, making it a candidate for further research in medicinal chemistry.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one | Pyrido-pyrimidine and thiazole moieties | Potential medicinal applications |
| 3-isobutyl-5-((Z)-1-{2-[...]} | Pyrido-pyrimidine core | Antitumor |
| 6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-pyrido(1,2-a) | Bicyclic structure | Antimicrobial |
| 4-(4-Fluorophenyl)-6-isopropyl... | Contains similar thiazole | Cardiovascular effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume